[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate
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Overview
Description
Avadharidine is a biochemical.
Scientific Research Applications
Synthesis and Characterization
The compound [(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate has been the subject of various synthetic and characterization studies. For example, research has focused on the synthesis of novel conformationally locked carbocyclic nucleosides derived from related bicyclic compounds, highlighting the potential for creating new nucleoside analogues (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).
Bioactive Derivatives
Research into derivatives of the compound has led to the discovery of bioactive substances. For example, the creation of new bioactive azaartemisinin derivatives, lacking the peroxide functionality, has shown potential for antimalarial and cytotoxic activities against specific cancer cells (Al-Oqail, Galal, Ahmad, Al-Fishawi, & El-Feraly, 2003).
Optical Nonlinear Properties
Schiff base compounds derived from ethyl-4-amino benzoate, closely related to the compound , have been synthesized and studied for their optical nonlinear properties. These findings are significant for the field of optical limiter applications (Abdullmajed, Sultan, Al-Asadi, Hassan, Ali, & Emshary, 2021).
Asymmetric Synthesis and DNA Intercalation
The compound's derivatives have been used in asymmetric synthesis and for studying DNA intercalation. For instance, derivatives like (-)-6-[[(Aminoalkyl)oxy]methyl]-4-demethoxy-6,7- dideoxydaunomycinones have been synthesized and evaluated for their intercalation with DNA, an important aspect in understanding drug-DNA interactions (Diénès & Vogel, 1996).
Antifolate Properties
Synthesis and study of 9-alkyl-10-deazaminopterins, analogues of the compound, have demonstrated significant antifolate properties. These findings are crucial in the development of new therapeutic agents for cancer treatment (Degraw, Christie, Kisliuk, Gaumont, & Sirotnak, 1990).
Properties
CAS No. |
509-16-0 |
---|---|
Molecular Formula |
C36H51N3O10 |
Molecular Weight |
685.8 g/mol |
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate |
InChI |
InChI=1S/C36H51N3O10/c1-6-39-17-33(18-49-31(42)19-9-7-8-10-22(19)38-26(41)12-11-25(37)40)14-13-24(46-3)35-21-15-20-23(45-2)16-34(43,27(21)28(20)47-4)36(44,32(35)39)30(48-5)29(33)35/h7-10,20-21,23-24,27-30,32,43-44H,6,11-18H2,1-5H3,(H2,37,40)(H,38,41)/t20-,21-,23+,24-,27-,28+,29-,30+,32?,33+,34-,35+,36-/m1/s1 |
InChI Key |
ZBALYAJAWGGUCX-ZFRYXLBRSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)CCC(=O)N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)CCC(=O)N |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)CCC(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Avadharidine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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